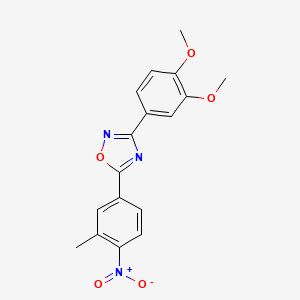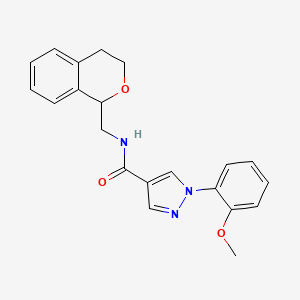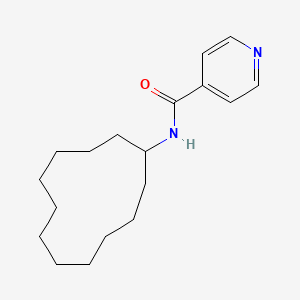
3-(3,4-dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to our subject, typically involves reactions such as the Huisgen reaction or cyclization processes. For instance, compounds with the oxadiazole unit have been prepared by cyclization reactions of benzoylbenzohydrazides in the presence of SOCl2, showcasing a method that might be applicable to our target molecule's synthesis (Mikhailov et al., 2018).
Molecular Structure Analysis
The molecular structure of related 1,3,4-oxadiazoles reveals nearly planar oxadiazole rings, with dihedral angles indicating the spatial arrangement of substituent phenyl rings. This structural arrangement can significantly affect the compound's properties and reactivity (Limbach et al., 2016).
Chemical Reactions and Properties
1,3,4-Oxadiazole compounds undergo various chemical reactions, including substitution and nitration, under different conditions. For example, nitration of diphenyl-1,3,4-oxadiazole yields a mixture of bisnitrophenyl derivatives, highlighting the reactivity of the oxadiazole ring towards electrophilic substitution (Blackhall et al., 1980).
Physical Properties Analysis
The crystal and molecular structure analysis of similar compounds provides insights into their physical properties. For example, hydrogen bonding and π-π interactions play a crucial role in the stabilization of the crystal structure, affecting the compound's melting point, solubility, and stability (Fun et al., 2010).
Chemical Properties Analysis
1,3,4-Oxadiazole derivatives exhibit a range of chemical properties, including luminescence and the ability to form stable complexes with metals. The presence of substituents like dimethoxyphenyl groups can influence these properties, altering their electronic structure and reactivity (Mekkey et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Proliferative Activities
Research by Al-Wahaibi et al. (2021) on 1,3,4-oxadiazole N-Mannich bases, closely related to the compound of interest, has revealed significant antimicrobial and anti-proliferative activities. These compounds demonstrated inhibitory action against pathogenic bacteria and yeast-like fungi, as well as potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells. This suggests their potential for developing new antimicrobial agents and cancer therapeutics Al-Wahaibi, A. A. Mohamed, S. S. Tawfik, H. M. Hassan, & A. El-Emam, 2021.
Enzyme Inhibition and Antibacterial Potential
Virk et al. (2023) explored the biological assessment of 1,3,4-oxadiazole derivatives, highlighting their modest antibacterial potential and notable enzyme inhibition capabilities. This study underscores the biochemical significance of these compounds, presenting them as candidates for further drug development processes, especially targeting bacterial infections and specific enzymatic pathways Virk, N., J. Iqbal, A. Aziz-ur-Rehman, M. Abbasi, S. Z. Siddiqui, S. Rasool, Mehr-un-Nisa, M. Abid, H. Khalid, F. Zafar, & H. Javaid, 2023.
Corrosion Inhibition
The impact of substituted oxadiazoles on corrosion mitigation has been documented by Lagrenée et al. (2001), indicating the efficacy of these compounds in protecting metals in corrosive environments. Specifically, the study focused on the corrosion inhibition of mild steel in hydrochloric acid, a common challenge in industrial settings, thus demonstrating the practical applications of oxadiazole derivatives in material science and engineering Lagrenée, M., B. Mernari, N. Chaibi, M. Traisnel, H. Vezin, & F. Bentiss, 2001.
Anticancer Evaluation
Polkam et al. (2021) reported on the synthesis and anticancer evaluation of new 1,3,4-oxadiazole derivatives, identifying compounds with significant activity against breast cancer cell lines. This highlights the therapeutic potential of oxadiazole derivatives in oncology, offering pathways for the development of novel anticancer agents Polkam, N., S. Malthum, J. Anireddy, U. Brahma, & G. N. Naidu Vegi, 2021.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-10-8-12(4-6-13(10)20(21)22)17-18-16(19-25-17)11-5-7-14(23-2)15(9-11)24-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNSLHIUTWRZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)
![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)


![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)
![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)
![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)
![3-[({[1-(4-fluorophenyl)cyclopentyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5572464.png)
![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)